Cas no 64657-11-0 ( )

  structure
  structure
Product Name: 
Numero CAS:64657-11-0
MF:C22H34O7
MW:410.5011677742
CID:961353
PubChem ID:47936
Update Time:2025-04-19

  Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,6aα)-5α-Acetoxydodecahydro-6β,10α,10bα-trihydroxy-3,4aβ,7,7,10aβ-pentamethyl-3α-vinyl-1H-naphtho[2,1-b]pyran-1-one
    • Coleonol
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
    • HMS3412G19
    • Ocufors
    • Forskolin - 20%
    • MFCD00082317
    • (-)-Forskolin
    • L-75-1362B
    • Boforsin
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho[2,1-b]pyran-1-one 5-acetate
    • ForsLean
    • AKOS024456384
    • Q-200888
    • Colforsin
    • NSC375489
    • Bio1_000932
    • Colforsina [Spanish]
    • F0855
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • SR-01000597378
    • Coleonol;Colforsin
    • EX-A5963
    • SMP1_000128
    • Coleonol , Colforsin
    • NCGC00024996-10
    • Coleonol;7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • HB1348
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • FORSKOLIN (CONSTITUENT OF FORSKOHLII) [DSC]
    • CS-1454
    • COLFORSIN [MART.]
    • OHCQJHSOBUTRHG-KGGHGJDLSA-
    • 7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • SR-01000597378-1
    • colforsinum
    • Z1395264745
    • L-751362B
    • 1F7A44V6OU
    • Colforsinum [Latin]
    • NCGC00255526-01
    • MLS002172462
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10alpha,10abeta,10balpha))-
    • Colforsin (USAN/INN)
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • Forskolin, For use in molecular biology applications
    • Bio1_001421
    • BCBcMAP01_000132
    • C22H34O7
    • Q412747
    • BF164487
    • cid_47936
    • HMS3267I16
    • Timsaponin-C
    • NCGC00024996-06
    • Forskolin - 40%
    • Forskolin - 10%
    • D03584
    • MLS-0318096.0001
    • AS-17443
    • HY-15371G
    • Forskolin, from Coleus forskohlii, >=98% (HPLC), powder
    • [3R-(3a,4ab,5b,6b,6aa,10a,10ab,10ba)]-5-(Acetyloxy)-3-e thenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • DTXCID6020484
    • NSC 375489
    • COLFORSIN [USAN]
    • NCGC00024996-05
    • C09076
    • XF165210
    • A850885
    • NSC-357088
    • NCGC00024996-03
    • COLFORSIN [WHO-DD]
    • 1H-Naphtho(2,1-b)pyran-1-one, dodecahydro-5-(acetyloxy)-3-ethenyl-3,4a,7,7,10a-pentamethyl-6,10,10b-trihydroxy-, (3R-(3-alpha,4a-beta,5-beta,6-beta,6a-alpha,10-alpha,10a-beta,10b-alpha))-
    • Forskolin, analytical standard
    • M-410
    • NCGC00024996-02
    • 64657-11-0
    • FORSKOLIN [VANDF]
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]acetate
    • CAS-66575-29-9
    • Coleonolk
    • MolMap_000021
    • HL 362
    • EINECS 266-410-9
    • NSC 357088
    • MLS002695942
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho(2,1-b)pyran-1-one 5-acetate
    • 7-beta-Acetoxy-8,13-epoxy-1-alpha,6-beta,9-alpha-trihydroxylabd-14-en-11-one
    • HY-15371
    • AM81249
    • DTXSID8040484
    • colforsina
    • L 75 1362B
    • Tox21_110940
    • Forskolin- Bio-X
    • Forskolin (GMP)
    • UNII-1F7A44V6OU
    • FOK
    • MLS001066384
    • FORSKOLIN [USP-RS]
    • SCHEMBL4928
    • MLS001333255
    • 66575-29-9
    • GTPL5190
    • HL-362
    • s2449
    • HMS2235C17
    • Bio1_000443
    • REGID_for_CID_47936
    • SMR000471881
    • AC-33150
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate
    • BDBM50010261
    • XF165211
    • Tox21_302399
    • Colforsine [French]
    • CCG-268774
    • CHEMBL52606
    • NCGC00024996-34
    • COLFORSIN [INN]
    • NCGC00024996-07
    • Colforsin [USAN:INN]
    • forskolin
    • HMS3676G19
    • NCGC00024996-04
    • CS-0622781
    • NS00020690
    • XF165212
    • COLFORSIN [MI]
    • MLS001333256
    • BRD-K09602097-001-04-5
    • NCGC00177971-03
    • InChI=1/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • Forskolin, United States Pharmacopeia (USP) Reference Standard
    • Tox21_110940_1
    • [3R-(3H-naphtho[2,1-b]pyran-1-one
    • colforsine
    • 1H-Naphtho[2,1-b]pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
    • CHEBI:42471
    • NSC-375489
    • LMPR0104030004
    • Forskolin?
    • 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • DB02587
    •  
    • Inchi: 1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • Chiave InChI: OHCQJHSOBUTRHG-KGGHGJDLSA-N
    • Sorrisi: O1[C@](C=C)(C)CC([C@]2([C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CC[C@@H]([C@@]12C)O)O)OC(C)=O)O)=O

Proprietà calcolate

  • Massa esatta: 410.23052
  • Massa monoisotopica: 410.230453
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 3
  • Complessità: 747
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 113
  • XLogP3: 1

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 519.9°C at 760 mmHg
  • Punto di infiammabilità: 171.8°C
  • Indice di rifrazione: 1.551
  • PSA: 113.29
  • LogP: 1.51990
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd